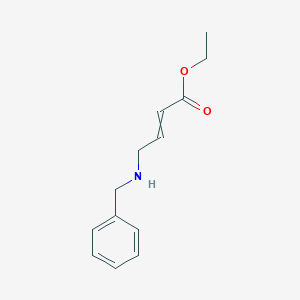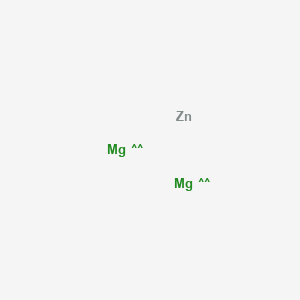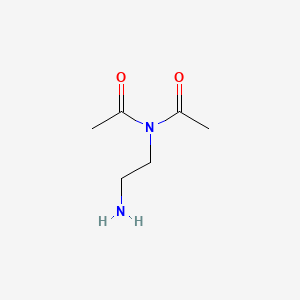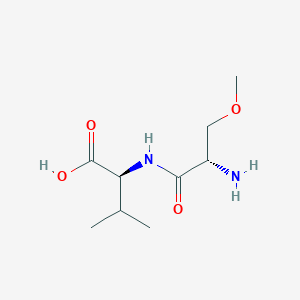
O-Methyl-L-seryl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl-L-seryl-L-valine is a dipeptide composed of the amino acids L-serine and L-valine. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. The presence of the O-methyl group on the serine residue adds to its distinctiveness, influencing its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-L-seryl-L-valine typically involves the protection of functional groups on the amino acids, followed by coupling reactions. One common method includes:
Protection of the amino group: of L-serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Methylation of the hydroxyl group: on the serine residue to form O-methyl-L-serine.
Coupling of O-methyl-L-serine: with L-valine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions: O-Methyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially affecting the methyl group or the amino acid residues.
Reduction: Reduction reactions may target the peptide bond or other functional groups.
Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized peptides.
科学的研究の応用
O-Methyl-L-seryl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized peptides for research and development purposes.
作用機序
The mechanism of action of O-Methyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The O-methyl group may influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can vary depending on the context of its application, such as enzyme inhibition or receptor activation.
類似化合物との比較
L-Seryl-L-valine: Lacks the O-methyl group, resulting in different chemical and biological properties.
L-Seryl-L-leucine: Another dipeptide with a similar structure but different side chain properties due to the presence of leucine instead of valine.
L-Seryl-L-alanine: Contains alanine, which has a smaller side chain compared to valine, affecting its interactions and stability.
Uniqueness: O-Methyl-L-seryl-L-valine is unique due to the presence of the O-methyl group, which can alter its chemical reactivity and biological interactions
特性
CAS番号 |
161988-71-2 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)7(9(13)14)11-8(12)6(10)4-15-3/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
InChIキー |
PXKQEAABXDTJOI-BQBZGAKWSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COC)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(COC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




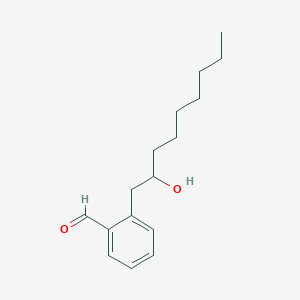
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
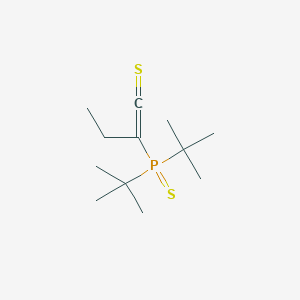
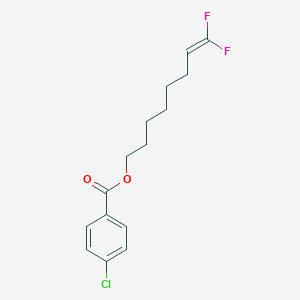
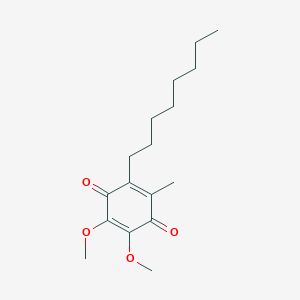
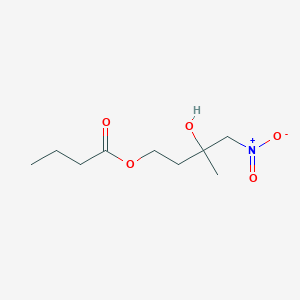
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

